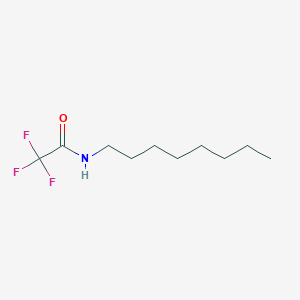
2,2,2-Trifluoro-n-octylacetamide
Übersicht
Beschreibung
2,2,2-Trifluoro-n-octylacetamide (TFOA) is a fluorinated compound that has gained attention in scientific research for its unique properties and potential applications. TFOA is a synthetic compound that can be synthesized through various methods.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-n-octylacetamide is not fully understood, but it is believed to interact with lipid membranes and alter their physical properties. 2,2,2-Trifluoro-n-octylacetamide has also been shown to interact with proteins and alter their conformation and function.
Biochemische Und Physiologische Effekte
2,2,2-Trifluoro-n-octylacetamide has been shown to have a variety of biochemical and physiological effects, including altering the permeability of lipid membranes, inhibiting the activity of enzymes, and inducing changes in gene expression. 2,2,2-Trifluoro-n-octylacetamide has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,2-Trifluoro-n-octylacetamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, 2,2,2-Trifluoro-n-octylacetamide can be expensive to synthesize and may have limited availability. 2,2,2-Trifluoro-n-octylacetamide can also be toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for research on 2,2,2-Trifluoro-n-octylacetamide, including its potential use in drug delivery systems, its interactions with lipid membranes and proteins, and its anti-inflammatory and anti-cancer properties. Further studies on the toxicity and safety of 2,2,2-Trifluoro-n-octylacetamide are also needed. Additionally, 2,2,2-Trifluoro-n-octylacetamide could be explored for its potential use in environmental applications, such as in the remediation of contaminated soil and water.
In conclusion, 2,2,2-Trifluoro-n-octylacetamide is a synthetic compound that has gained attention in scientific research for its unique properties and potential applications. 2,2,2-Trifluoro-n-octylacetamide can be synthesized through various methods and has been studied for its potential use in drug delivery systems, as well as its interactions with lipid membranes and proteins. Future research on 2,2,2-Trifluoro-n-octylacetamide could lead to new applications in medicine, environmental remediation, and other fields.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-n-octylacetamide has been used in scientific research for a variety of applications, including as a surfactant, a solvent, and a reagent in organic synthesis. 2,2,2-Trifluoro-n-octylacetamide has also been studied for its potential use in drug delivery systems and as a ligand in metal-organic frameworks.
Eigenschaften
CAS-Nummer |
1894-03-7 |
|---|---|
Produktname |
2,2,2-Trifluoro-n-octylacetamide |
Molekularformel |
C10H18F3NO |
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-octylacetamide |
InChI |
InChI=1S/C10H18F3NO/c1-2-3-4-5-6-7-8-14-9(15)10(11,12)13/h2-8H2,1H3,(H,14,15) |
InChI-Schlüssel |
MSCVRLBEXFAOMI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC(=O)C(F)(F)F |
Kanonische SMILES |
CCCCCCCCNC(=O)C(F)(F)F |
Synonyme |
N-Octyltrifluoroacetamide |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



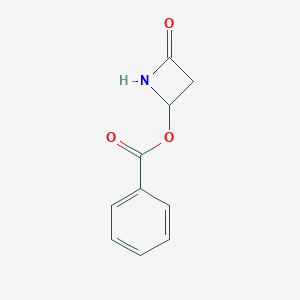
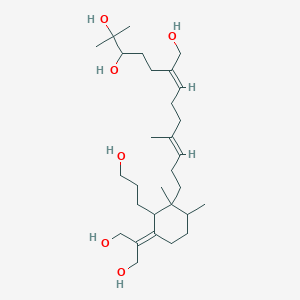
![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)
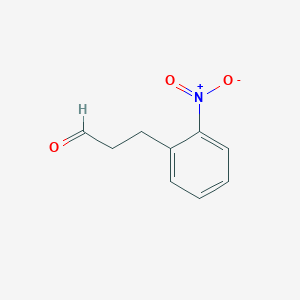

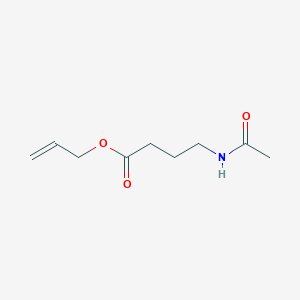
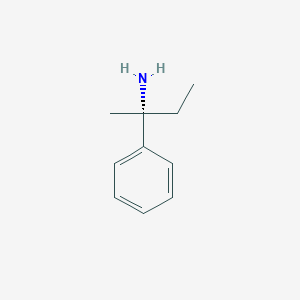
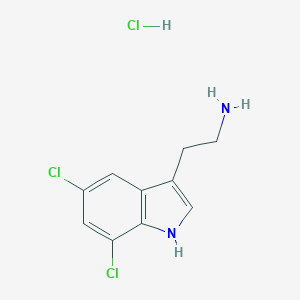

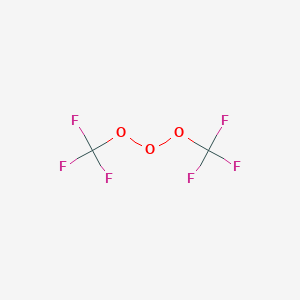
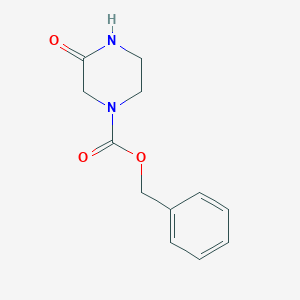
![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)